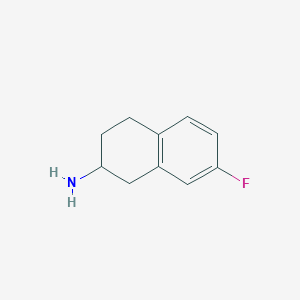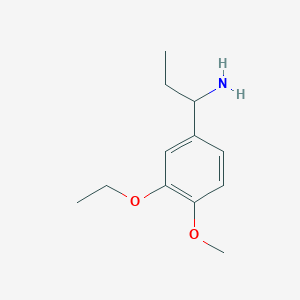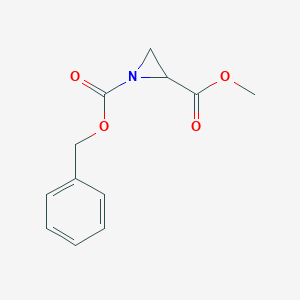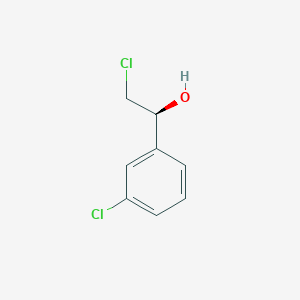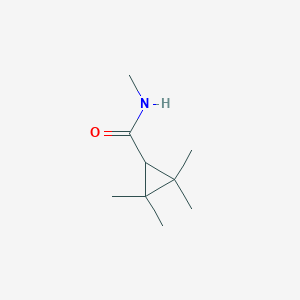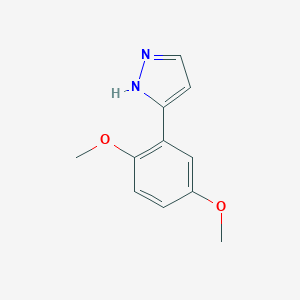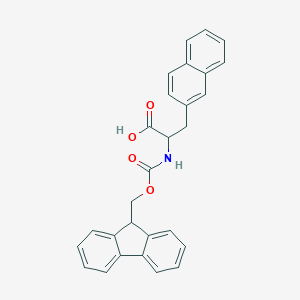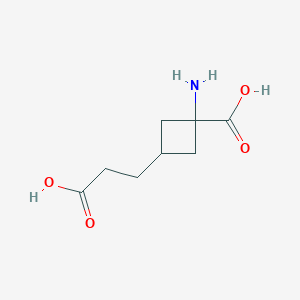
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid, also known as ACEC, is a cyclic amino acid that has gained attention in recent years due to its potential applications in scientific research. ACEC is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins, but can be synthesized and incorporated into peptides and proteins for research purposes. In
Aplicaciones Científicas De Investigación
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential therapeutic agent, and as a probe for studying protein-protein interactions. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be incorporated into peptides and proteins to study the effects of cyclic amino acids on protein structure and function, and to explore the potential therapeutic applications of cyclic amino acids. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be used as a probe to study protein-protein interactions, as it can be incorporated into one protein and used to study its interactions with other proteins.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is not fully understood, but it is thought to act as a steric constraint on the peptide backbone, which can affect protein structure and function. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can also form hydrogen bonds with nearby amino acid residues, which can further affect protein structure and function.
Biochemical and Physiological Effects:
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to affect protein stability and folding, and can also affect protein-protein interactions. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to have potential therapeutic applications, including as an anti-inflammatory agent and as a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in lab experiments is its ability to affect protein structure and function in a highly specific manner. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be incorporated into peptides and proteins using standard peptide synthesis techniques. However, one limitation of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is that it may not accurately mimic the effects of naturally occurring amino acids, and its effects on protein structure and function may not be fully understood.
Direcciones Futuras
There are many potential future directions for research on 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid, including exploring its potential therapeutic applications, studying its effects on protein-protein interactions, and developing new methods for synthesizing and incorporating 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid into peptides and proteins. Additionally, further research is needed to fully understand the mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid and its effects on protein structure and function.
Métodos De Síntesis
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be synthesized by a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of a cyclobutane-1,1-diacetic acid derivative, which is reacted with a protected glycine derivative to form the 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid precursor. The precursor is then deprotected and cyclized to form 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid.
Propiedades
Número CAS |
161181-75-5 |
|---|---|
Nombre del producto |
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-5(4-8)1-2-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |
Clave InChI |
MRIDWAJTWCTDEK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)CCC(=O)O |
SMILES canónico |
C1C(CC1(C(=O)O)N)CCC(=O)O |
Sinónimos |
Cyclobutanepropanoic acid, 3-amino-3-carboxy-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
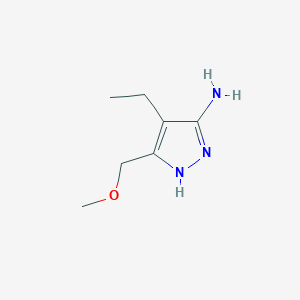
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
